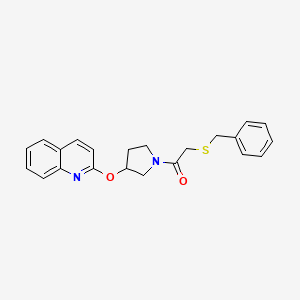

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure combining benzylthio and quinolinyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves several key steps:

Formation of 3-(quinolin-2-yloxy)pyrrolidine: : This intermediate can be prepared by reacting quinoline-2-ol with pyrrolidine under basic conditions.

Attachment of Benzylthio Group: : This step involves the introduction of the benzylthio group via nucleophilic substitution. Benzylthiol can be reacted with an appropriate electrophilic ethanone derivative in the presence of a base.

Industrial Production Methods

Industrial-scale production might involve optimized reaction conditions and catalysts to increase yield and efficiency. Techniques such as high-throughput screening and continuous flow synthesis could be employed to streamline the process.

Analyse Des Réactions Chimiques

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: : The benzylthio group can be oxidized to form a sulfoxide or sulfone under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).

Reduction: : Reductive conditions, such as catalytic hydrogenation, could lead to the reduction of specific functional groups within the molecule.

Substitution Reactions: : The ethanone moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-CPBA

Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C)

Substitution: : Various nucleophiles under basic or acidic conditions

Major Products

Oxidation: : Sulfoxide or sulfone derivatives

Reduction: : Reduced analogs with altered electronic properties

Substitution: : Substituted ethanone derivatives with different functional groups

Applications De Recherche Scientifique

The compound has significant potential in various research domains:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

Biology: : Investigated for its interactions with biological macromolecules, aiding in the study of enzyme inhibition or protein binding.

Industry: : Utilized in the formulation of specialty chemicals and materials with specific desired properties.

Mécanisme D'action

The compound's effects are mediated through its interaction with various molecular targets. The benzylthio group could facilitate binding to hydrophobic pockets in proteins, while the quinolin-2-yloxy group could interact with aromatic or hydrogen-bonding regions, modulating the activity of enzymes or receptors. These interactions could disrupt normal biochemical pathways, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Several compounds share structural similarities with 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone:

2-(Benzylthio)-1-(quinolin-2-yloxy)ethanone: : Lacks the pyrrolidinyl group, leading to different physical and chemical properties.

1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: : Missing the benzylthio group, which affects its reactivity and biological activity.

2-(Benzylthio)-1-(pyrrolidin-1-yl)ethanone:

Activité Biologique

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound notable for its complex structure and potential biological activities. This compound integrates a benzylthio group and a quinolin-2-yloxy moiety, which may influence its interaction with biological targets. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : 2-benzylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone

- Molecular Formula : C22H22N2O2S

- CAS Number : 2034247-77-1

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of 3-(quinolin-2-yloxy)pyrrolidine : This intermediate is synthesized by reacting quinoline-2-ol with pyrrolidine under basic conditions.

- Attachment of Benzylthio Group : The benzylthio group is introduced via nucleophilic substitution, where benzylthiol reacts with an appropriate electrophilic ethanone derivative in the presence of a base.

The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:

- The benzylthio group may facilitate binding to hydrophobic pockets in proteins.

- The quinolin-2-yloxy group could interact with aromatic or hydrogen-bonding regions, modulating enzyme or receptor activity, potentially disrupting normal biochemical pathways.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of compounds related to quinoline derivatives, including those similar to this compound. These studies utilized various cancer cell lines to assess growth inhibition:

- Cell Lines Tested : MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).

Table 1: Growth Inhibition Data

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 3a | MDA-MB-231 | 10 | <47 |

| 3b | PC-3 | 15 | 56 |

| 4g | MDA-MB-231 | 25 | ~30 |

| 4d | MRC-5 | 15 | 71 |

In these experiments, compounds demonstrated significant decreases in cell viability, indicating their potential as anticancer agents. Notably, the viability percentage decreased significantly at higher concentrations, showcasing concentration-dependent effects .

Mechanistic Studies

Further investigations into the mechanism revealed that certain analogues could induce a significant decrease in cyclin-dependent kinase (CDK) client protein levels, suggesting their role as inhibitors of heat shock protein (Hsp90) pathways .

Case Studies

A case study involving the application of similar quinoline derivatives highlighted their efficacy against ovarian cancer xenografts in nude mice. Compounds demonstrated tumor growth suppression rates up to 100% compared to control groups, reinforcing the therapeutic potential of quinoline-based compounds .

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c25-22(16-27-15-17-6-2-1-3-7-17)24-13-12-19(14-24)26-21-11-10-18-8-4-5-9-20(18)23-21/h1-11,19H,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZNQCNLHYQOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.